The synthesis of Indeloxazine Hydrochloride involves several key steps, starting from a 4-hydroxy-1-indanone precursor. The following table summarizes the core synthetic strategies as described in patent literature [1].
| Route | Key Steps & Intermediates | Final Purification/Isolation |
|---|
| Route 1 (via Trityl Protection) | 1. Alkylation of 4-hydroxy-1-indanone (II) with 2-(p-toluenesulfonyloxymethyl)-4-triphenylmethylmorpholine (I). 2. Reduction of ketone intermediate (III) with LiAlH₄ to alcohol (IV). 3. Simultaneous dehydration & deprotection with HCl in refluxing ethanol [1]. | Yields the final 7-indenyl isomer (Indeloxazine) directly from the reaction mixture [1]. | | Route 2 (Isomer Separation) | 1. Reaction of 1-[inden-7(or4)-yloxy]-2,3-epoxypropane (V) with 2-aminoethyl hydrogen sulfate (VI). 2. Ring closure to form morpholine (VII). | Separation of the 4-indenyl isomer (VIII) from the 7-indenyl isomer (Indeloxazine) via fractional crystallization [1]. | | Route 3 (Radiolabeled Synthesis) | Similar to Route 1, using [¹⁴C]-starting materials to produce (rac)-2-[[[3-¹⁴C]inden-7-yloxy]methyl]morpholine hydrochloride. | Reported to yield the product without formation of the corresponding 4-isomer [1]. |
A key challenge in the synthesis is the tautomerism between the 7-indenyl (YM-08054, Indeloxazine) and 4-indenyl isomers. A practical synthetic method was established by employing preferential crystallization from an equilibrium mixture in methanol containing a catalytic amount of base [2].
This compound was developed as a cerebral activator with antidepressive properties [2]. Its pharmacological effects are linked to modulation of brain monoamines and glucose metabolism [3].
trans-4-(2-morpholinylmethoxy)-1,2-indandiol (M-2). In rats, this metabolite is converted to an alpha-glucoside conjugate by liver alpha-glucosidases, a novel metabolic pathway for xenobiotics [4].The following diagram illustrates the core synthetic workflow for the most common route:
Core synthetic pathway to this compound via a trityl-protected intermediate [1].
This is a generalized procedure based on the synthetic routes. Specific quantities, temperatures, and reaction times should be optimized through laboratory experimentation.
Representative Procedure (Based on Route 1) [1]:
Key Purification Note: The crude product exists as an equilibrium mixture of the desired 7-indenyl isomer and the 4-indenyl isomer. The pure 7-isomer (Indeloxazine) can be obtained through preferential crystallization from methanol containing a catalytic amount of a base [2].
Indeloxazine's effects are driven by its direct impact on key neurotransmitter systems, which distinguishes it from other cerebral metabolic enhancers.
This diagram illustrates the primary neurochemical mechanisms of indeloxazine and their functional consequences:
To evaluate its properties, researchers used specific, validated experimental models. The table below outlines key methodologies cited in the research.
| Experimental Goal | Protocol Summary | Key Measurements |
|---|---|---|
| Passive Avoidance Learning [3] [2] | Rodents placed in lighted chamber; Latency to enter dark chamber (where foot shock was previously received) is measured after drug administration. | Step-through latency; Significant prolongation indicates enhanced memory retention. |
| Cerebral Ischemia Model [2] | Focal cerebral ischemia induced by permanent occlusion of the left Middle Cerebral Artery (MCAO) in rats. | Passive avoidance latency, Neurological deficit scores, EEG recordings, Post-mortem monoamine/metabolite levels in brain tissue via HPLC. |
| In Vivo Microdialysis [1] | Implantation of dialysis probe in rat frontal cortex; Collection of dialysate after drug administration. | Extracellular concentrations of 5-HT and NE, quantified using HPLC with electrochemical detection. |
| Forced Swim Test [1] | Mice or rats placed in cylinder of water; Sessions are video-recorded and scored. | Immobility time; Reduction indicates potential antidepressant-like activity. |
Indeloxazine exhibits a broader pharmacological profile compared to other classic cerebral enhancers and modern antidepressants, which may explain its unique efficacy.
Indeloxazine represents a compelling historical example of a multi-modal cerebral enhancer. Its unique combination of metabolic enhancement and robust SNRI activity continues to provide a valuable reference point for developing novel therapies for neuropsychiatric and neurodegenerative conditions.
The table below summarizes key characteristics of the SLC1A1 gene and its protein product, which are the focus of modern research [1].
| Feature | Description |
|---|---|
| Gene | SLC1A1 (Solute Carrier Family 1 Member 1) |
| Protein Name | Excitatory Amino Acid Transporter 3 (EAAT3) / Excitatory Amino Acid Carrier 1 (EAAC1 in rodents) |
| Primary Cell Type | Neurons (post-synaptic) [1] |
| Key Functions | 1. Uptake of synaptic glutamate [2] 2. Neuronal cysteine uptake for glutathione (GSH) synthesis [2] 3. Precursor provision for GABA synthesis [2] | | Associated Pathways & Conditions | Obsessive-Compulsive Disorder (OCD) [3] [4], schizophrenia [2], striatal circuit modulation and compulsive behaviors [5], lymphoma metabolism [6] |
To understand how SLC1A1 is currently studied, here are some key experimental approaches and findings from recent research, which could serve as a protocol reference.
Researchers have identified and characterized alternative forms of the SLC1A1 mRNA that regulate the full-length transporter's activity [3].
Research workflow for characterizing SLC1A1 isoforms.
[3H]-glutamate, followed by rinsing and lysis to quantify intracellular radioactivity [3].Electrophysiological studies have elucidated how EAAC1 fine-tunes the activity of specific neurons in the striatum to control behavioral output [5].
Logic model of SLC1A1 study on striatal circuits and behavior.
Research modeling a partial loss of SLC1A1 function (haploinsufficiency) provides insights into its role in neuropsychiatric conditions [2].
Slc1a1+/- mice to model a genetic copy number variant linked to schizophrenia [2].Given that no direct link between indeloxazine and SLC1A1 was found, here are suggested steps to advance your research goal:
Indeloxazine hydrochloride was developed as an antidepressant and cerebral activator. Research indicates its anti-hypoxic and anti-ischemic properties are not solely due to monoamine uptake inhibition but are closely linked to a unique facilitation of cerebral energy metabolism [1] [2].
Its effects are mediated through a combination of mechanisms:
The table below consolidates key experimental findings related to indeloxazine's effects on cerebral energy metabolism and neuroprotection.
| Experimental Model | Key Findings | Dosage (Indeloxazine) | Citation |
|---|---|---|---|
| Normal Mice | ↑ ATP levels; ↑ Glucose levels; No change in Lactate levels | Information not specified in source | [1] |
| Normal Rats | ↑ Local cerebral glucose utilization (in 10 brain regions, incl. frontal cortex) | Information not specified in source | [1] |
| Mice (Hypoxia/Ischemia Models) | Prolonged survival time under nitrogen gas; Prolonged gasping duration in decapitation model | Information not specified in source | [1] |
| Rat Forebrain (ex vivo) | ↑ Acetylcholine release (mediated by endogenous serotonin & 5-HT4 receptors) | 10 mg/kg, p.o. (orally) | [2] |
| Gerbils (Ischemia Model) | Corrected ischemia-induced depletion of brain acetylcholine levels | 10 mg/kg, p.o. | [2] |
The core findings on energy metabolism are derived from the following methodologies [1]:
The following diagram illustrates the interconnected neurochemical pathways through which indeloxazine is believed to exert its effects on cerebral energy metabolism and neuroprotection.
> This diagram summarizes the key neurochemical pathways influenced by indeloxazine, highlighting its multi-targeted action on monoamine systems, glutamate receptors, and cerebral energy metabolism, culminating in neuroprotective effects.
Indeloxazine enhances serotonin (5-HT) release through direct action on nerve terminal preparations, as demonstrated in the following pivotal study.
| Aspect | Detail |
|---|---|
| Experimental System | Rat cortical synaptosomes (nerve terminal preparations) [1] |
| Key Finding | Spontaneous (unstimulated) serotonin release was significantly enhanced [1] |
| Concentration Range | 10 to 1000 nM [1] |
| Proposed Mechanism | Acts as a serotonin releasing agent (SRA) [2] |
This in vitro evidence from synaptosomes indicates that indeloxazine directly promotes serotonin efflux from nerve terminals, independent of neuronal firing [1].
Indeloxazine's pharmacological profile includes high-affinity binding to monoamine transporters, which contributes to its overall effect on synaptic serotonin levels.
| Target | Assay Type | Finding (Kᵢ value) | Implication |
|---|---|---|---|
| Serotonin Transporter (SERT) | Radioligand binding with [³H]citalopram in rat cortical membranes | 22.1 nM [1] | High-affinity binding, indicates potent SERT inhibition. |
| Norepinephrine Transporter (NET) | Radioligand binding with [³H]nisoxetine in rat cortical membranes | 18.9 nM [1] | High-affinity binding, indicates potent NET inhibition. |
The combination of serotonin release and potent reuptake inhibition results in a strong net increase of serotonin in the synaptic cleft.
For researchers seeking to replicate or build upon these findings, here are the methodologies for the core in vitro experiments cited.
The increased synaptic serotonin induced by indeloxazine activates several downstream receptors, leading to functional neurochemical changes. The diagram below illustrates this cascade.
Indeloxazine elevates synaptic serotonin (5-HT) via release and reuptake blockade, leading to acetylcholine release facilitation through 5-HT4 receptor activation [2] [3].
Indeloxazine hydrochloride is a pharmaceutical compound that was previously marketed as an antidepressant and cerebral activator [1]. Its primary neurochemical mechanism of action involves being a serotonin (5-HT) releasing agent and a norepinephrine (NE) reuptake inhibitor [1] [2]. A key, well-studied effect of indeloxazine is its ability to significantly enhance acetylcholine (ACh) release in the rat frontal cortex, which is mediated through the indirect activation of 5-HT₄ receptors via increased endogenous serotonin [3].
The table below summarizes the multifaceted pharmacological profile of this compound:
| Property | Observed Effect / Mechanism | Relevant Findings / Experimental Models |
|---|---|---|
| Monoamine Systems | Serotonin Releasing Agent & Norepinephrine Reuptake Inhibitor [1] [2] | Increased monoamine turnover; reduced reserpine-induced hypothermia and PGO waves [2]. |
| Cholinergic System | Facilitates Acetylcholine (ACh) Release [3] | Dose-dependent increase in cortical ACh output in rats (3 and 10 mg/kg, i.p.). Mediated by endogenous 5-HT and 5-HT₄ receptors [3]. |
| Glutamate System | NMDA Receptor Antagonist [1] | Found to inhibit NMDA channel function in Xenopus oocyte studies [1]. |
| Behavioral Effects | Nootropic, Antidepressant-like, Neuroprotective [1] | Enhanced learning in passive/active avoidance tests and maze tasks; ameliorated deficits from cerebral ischemia and scopolamine-induced amnesia [1] [4]. |
| Cerebral Metabolism | Cerebral Activator & Anti-hypoxic [1] [2] | Prolonged survival time in anoxic mice; improved cerebral energy metabolism [1] [2]. |
This protocol is synthesized from a specific study that investigated the facilitation of ACh release by indeloxazine in the rat frontal cortex [3].
To confirm the involvement of specific neurotransmitter systems, the protocol can include pre-treatment with receptor antagonists or synthesis inhibitors.
The following diagram illustrates the established signaling pathway through which this compound increases acetylcholine release in the frontal cortex, based on the microdialysis findings:
When employing this protocol, researchers should be mindful of the following key methodological aspects:
The in vivo microdialysis protocol provides a robust method for investigating the neurochemical effects of this compound in the frontal cortex. The key strength of this approach is its ability to demonstrate a direct, receptor-mediated mechanism—specifically, the 5-HT-dependent facilitation of cholinergic transmission via 5-HT₄ receptors. Adherence to the detailed surgical, sampling, and analytical guidelines, along with careful consideration of the technical limitations of microdialysis, will ensure the collection of reliable and interpretable data on this compound's mechanism of action.
| Protocol Aspect | Experimental Details |
|---|---|
| Animal Model | Male Wistar rats (or Wistar King A strain) with raphe nucleus lesions [1]. |
| Test Compound | Indeloxazine Hydrochloride (YM-08054) [1]. |
| Route of Administration | Oral administration (p.o.) [2]. |
| Dosage | 3 mg/kg to 10 mg/kg [1] [2]. |
| Key Finding | Significant inhibition of muricide (mouse-killing behavior) at the tested doses [1] [2]. |
Here is a step-by-step breakdown of the procedure based on the published study [1].
Step 1: Create the Muricide Model Raphe lesions are performed to induce muricide behavior. Rats that consistently display mouse-killing behavior post-lesion are selected for the drug trial [1].
Step 2: Administer the Compound Administer this compound orally to the lesioned rats that exhibit muricide. The effective doses are 3 mg/kg and 10 mg/kg [1] [2]. A control group should receive the vehicle.
Step 3: Conduct the Behavioral Test Place an individual mouse into the home cage of a treated rat. Observe and record the presence or absence of muricide behavior within a specified time frame [1].
Step 4: Analyze and Interpret Data Compare the incidence of muricide between the treatment and control groups. A significant reduction in the treatment group indicates the anti-aggressive effect of indeloxazine [1].
The diagram below illustrates this experimental workflow.
This behavioral protocol is grounded in the well-characterized neuropharmacology of indeloxazine.
Indeloxazine hydrochloride is a psychoactive substance characterized by its multifaceted pharmacological activity within the central nervous system. The compound functions as a potent inhibitor of monoamine reuptake with a particularly strong affinity for the serotonin (5-HT) and norepinephrine (NE) transporters, while additionally demonstrating facilitatory effects on 5-HT release from presynaptic terminals. This unique pharmacological profile has positioned indeloxazine as a compound of significant interest in neuropharmacology research, particularly regarding its indirect effects on cholinergic neurotransmission. Research has established that indeloxazine administration leads to a marked increase in acetylcholine (ACh) release in the rat frontal cortex, an effect mediated through an intricate serotonergic mechanism involving specific receptor subtypes [1].
The frontal cortex represents a brain region of paramount importance for higher cognitive functions, including executive control, working memory, and complex decision-making processes. The cholinergic innervation of this region, primarily originating from the basal forebrain nuclei, plays a crucial modulatory role in these cognitive processes. Consequently, compounds capable of enhancing cortical cholinergic transmission have garnered substantial attention as potential therapeutic agents for cognitive disorders characterized by cholinergic hypofunction. The ability of indeloxazine to potentiate ACh release without direct action on cholinergic neurons presents a valuable experimental model for investigating the intricate interplay between monoaminergic and cholinergic systems in cognitive processing and for exploring novel therapeutic approaches for cognitive enhancement [1].
The seminal study by researchers employing in vivo microdialysis in conscious, freely-moving rats revealed several critical aspects of indeloxazine's action on cortical cholinergic transmission. The principal findings demonstrate that systemic administration of indeloxazine (at doses of 3 and 10 mg/kg, i.p.) produces a dose-dependent increase in extracellular ACh levels in the frontal cortex, simultaneously elevating 5-HT release in the same region [1]. This coordinated effect suggests a functional linkage between the serotonergic and cholinergic systems in this brain region. Through a series of meticulous pharmacological interventions, the research established that the facilitatory effect on ACh release is primarily dependent on endogenous serotonin rather than catecholamines, as demonstrated through selective monoamine depletion experiments [1].
The receptor specificity of this phenomenon was comprehensively characterized through local application of selective receptor antagonists, which revealed that 5-HT₄ receptors play a pivotal role in mediating the serotonergic facilitation of ACh release. Specifically, the indeloxazine-induced increase in cortical ACh was significantly attenuated by local application of the selective 5-HT₄ receptor antagonists RS23597 (50 μM) and GR113803 (1 μM), while antagonists acting at 5-HT₁A, 5-HT₁B, 5-HT₂A/2C, and 5-HT₃ receptors failed to produce significant modulation of this effect [1]. This pattern of pharmacological sensitivity provides compelling evidence for the specific involvement of the 5-HT₄ receptor subtype in this facilitatory mechanism, offering important insights for future drug development targeting cognitive enhancement through serotonergic-cholinergic interactions.
Table 1: Dose-dependent Effects of Systemically Administered Indeloxazine on Cortical Acetylcholine Release
| Administration Route | Dose | Effect on ACh Release | Effect on 5-HT Release | Statistical Significance |
|---|---|---|---|---|
| Intraperitoneal (i.p.) | 3 mg/kg | Increase | Increase | Dose-dependent |
| Intraperitoneal (i.p.) | 10 mg/kg | Increase | Increase | Dose-dependent |
Table 2: Receptor Pharmacology of Indeloxazine-Induced ACh Release
| Pharmacological Agent | Concentration/Dose | Receptor Target | Effect on Indeloxazine-Induced ACh Release |
|---|---|---|---|
| RS23597 | 50 μM (local) | 5-HT₄ antagonist | Significant inhibition |
| GR113803 | 1 μM (local) | 5-HT₄ antagonist | Significant inhibition |
| WAY-100135 | 100 μM (local) | 5-HT₁A antagonist | No significant effect |
| (-)Propranolol | 150 μM (local) | 5-HT₁A/1B/β-adrenoceptor antagonist | No significant effect |
| Ritanserin | 10 μM (local) | 5-HT₂A/2C antagonist | No significant effect |
| Ondansetron | 10 μM (local) | 5-HT₃ antagonist | No significant effect |
Table 3: Monoamine Depletion Studies on Indeloxazine-Induced ACh Release
| Depletion Treatment | Monoamines Affected | Effect on Indeloxazine-Induced ACh Release | Interpretation |
|---|---|---|---|
| Reserpine | 5-HT, NE, DA | Significant attenuation | Requires monoamines |
| p-Chlorophenylalanine | 5-HT | Significant attenuation | Serotonin-dependent |
| α-Methyl-p-tyrosine | NE, DA | No significant attenuation | Catecholamine-independent |
The experimental evidence supports a coherent mechanistic model whereby indeloxazine enhances serotonergic neurotransmission through dual mechanisms: inhibition of 5-HT reuptake and facilitation of 5-HT release. The resulting increase in extracellular serotonin activates 5-HT₄ receptors located on cholinergic terminals in the frontal cortex, triggering enhanced ACh release through a process that likely involves intracellular second messenger systems. This serotonergic-cholinergic interaction represents a fascinating example of transmitter system interplay in the regulation of cortical function, providing a neurochemical basis for the potential cognitive-enhancing properties of indeloxazine and similar compounds.
Figure 1: Proposed Mechanism of Indeloxazine-Induced Acetylcholine Release. This schematic illustrates the dual serotonergic mechanisms through which indeloxazine enhances cortical acetylcholine release, ultimately potentially influencing cognitive function.
Animal subjects: Adult male Sprague-Dawley or Wistar rats (weighing 250-300 g) are commonly employed in these experiments. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, with all procedures conducted in strict accordance with institutional animal care guidelines and approved protocols [1]. Prior to surgery, animals should be anesthetized using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane) and positioned in a stereotaxic frame with the skull exposed and leveled.
Microdialysis probe implantation: Guide cannulae should be implanted stereotaxically above the frontal cortex using the following coordinates relative to bregma: +3.2 mm anterior-posterior, +2.8 mm medial-lateral, and -1.5 mm dorsal-ventral from the brain surface [1]. The use of a horizontal probe design is recommended, as it has been demonstrated to provide approximately 40 times higher in vivo recovery of ACh compared to U-shaped probes, significantly enhancing detection sensitivity [2]. Cannulae should be secured to the skull using dental acrylic and stainless steel screws, followed by a postoperative recovery period of at least 48-72 hours with appropriate analgesic care to allow for resolution of acute surgical effects and normalization of neurochemical processes.
Perfusion solution: An artificial cerebrospinal fluid (aCSF) should be prepared containing 125 mM NaCl, 3 mM KCl, 1.3 mM CaCl₂, 1.0 mM MgCl₂, 25 mM NaHCO₃, and 1.3 mM NaH₂PO₄, adjusted to pH 7.4. To reliably detect ACh in dialysates, the addition of an acetylcholinesterase inhibitor is necessary; neostigmine bromide at a concentration of 0.1-1.0 μM is commonly employed for this purpose [2]. However, recent methodological advances suggest that studying ACh release without ACh esterase inhibition may provide more physiologically relevant data, though this requires highly sensitive analytical detection methods [3].
Microdialysis protocol: On the experimental day, the microdialysis probe should be carefully inserted through the guide cannula, extending 3-4 mm beyond the cannula tip to position the dialysis membrane within the prefrontal cortex. The probe should be perfused with aCSF at a flow rate of 1-2 μL/min using a high-precision microinfusion pump. Following probe insertion, a stabilization period of at least 2-3 hours is essential to allow neurotransmitter levels to stabilize before sample collection. Dialysate samples should then be collected every 10-20 minutes into microvials containing 5-10 μL of 0.1 M acetic acid to prevent ACh degradation. Baseline samples (3-4 collections) should be obtained to establish stable pre-drug ACh levels before drug administration.
Drug administration: Following baseline collection, this compound should be administered via intraperitoneal injection at the desired experimental doses (typically 3 and 10 mg/kg, dissolved in physiological saline) [1]. Post-drug sample collection should continue for 2-3 hours to fully characterize the temporal dynamics of the ACh response. All samples should be immediately frozen on dry ice and stored at -80°C until analysis to preserve analyte integrity.
HPLC with electrochemical detection: The quantification of ACh in microdialysates is typically accomplished using high-performance liquid chromatography with post-column enzyme reaction and electrochemical detection (HPLC-ECD). This system requires two separate analytical columns: a primary separation column (typically a reverse-phase C18 or polymeric column) for initial separation of ACh and choline, followed by a post-column enzyme reactor containing immobilized acetylcholinesterase and choline oxidase [2].
Enzymatic reaction and detection: In the post-column reactor, ACh is hydrolyzed by acetylcholinesterase to produce acetate and choline. The choline generated from this reaction, along with endogenous choline from the sample, is then oxidized by choline oxidase to produce betaine and hydrogen peroxide. The hydrogen peroxide is subsequently detected electrochemically using a platinum working electrode typically set at +500 mV versus an Ag/AgCl reference electrode [2]. This detection method provides excellent sensitivity, with detection limits typically in the low femtomole range (50-100 fmol) for ACh, making it well-suited for the low analyte concentrations encountered in microdialysis samples.
Method validation: The analytical identity of chromatographic peaks should be confirmed by comparing retention times with authentic standards and through enzymatic validation tests. A quick validation test involves bypassing the enzyme reactor, which should completely eliminate ACh and choline peaks, confirming their identity [2]. The sensitivity and specificity of this method make it ideal for monitoring dynamic changes in extracellular ACh levels following pharmacological manipulations such as indeloxazine administration.
Figure 2: Experimental Workflow for Indeloxazine Microdialysis Studies. This schematic outlines the comprehensive procedure from animal preparation through sample analysis for investigating indeloxazine-induced acetylcholine release using in vivo microdialysis.
The investigation of indeloxazine-induced ACh release using microdialysis presents several important methodological considerations. First, the inclusion of an acetylcholinesterase inhibitor in the perfusion fluid, while traditionally necessary to achieve reliably detectable ACh levels, may potentially alter cholinergic autoreceptor function and normal ACh dynamics [2]. Recent advances in analytical sensitivity have made it increasingly feasible to measure ACh without ACh esterase inhibition, potentially providing more physiologically relevant data, as demonstrated in studies of antipsychotic drugs where ACh release patterns differed significantly when measured without esterase inhibition [3].
The probe design and membrane characteristics significantly influence analyte recovery, with horizontal probes demonstrating substantially higher in vivo recovery compared to U-shaped designs [2]. Additionally, the temporal resolution of microdialysis (typically 10-20 minute sample collections) may not capture very rapid, phasic changes in ACh release that potentially occur following drug administration. Researchers should also consider potential species differences and regional specificity when interpreting results, as cholinergic regulation may vary across brain regions and species. For instance, studies have demonstrated that atypical antipsychotic drugs increase ACh release specifically in the medial prefrontal cortex but not in the nucleus accumbens or striatum, highlighting the region-specific nature of cholinergic regulation [3].
The experimental paradigm of indeloxazine-induced ACh release has broad applications in neuropharmacology research. This approach provides a valuable model system for investigating serotonergic-cholinergic interactions in the frontal cortex, which may have important implications for understanding the neurochemical basis of cognitive function and developing novel therapeutic approaches for cognitive disorders. Furthermore, this methodology can be adapted for studying drug interactions by co-administering indeloxazine with receptor-specific antagonists or other pharmacological agents to elucidate additional regulatory mechanisms.
Future methodological developments could integrate microdialysis with complementary techniques such as electrophysiological recordings or enzyme-based electrochemical sensors to achieve higher temporal resolution of ACh dynamics. Additionally, the application of novel ACh sensors (e.g., GRAB-ACh3.0) used in conjunction with fiber photometry represents an emerging alternative approach for monitoring ACh release with high spatiotemporal resolution, as demonstrated in recent studies of striatal ACh dynamics during learning and extinction [4]. These technological advances may provide new insights into the rapid dynamics of indeloxazine's effects on cholinergic transmission that extend beyond the temporal limitations of conventional microdialysis approaches.
The Senescence-Accelerated Mouse Prone 8 (SAMP8) strain represents a well-established model for studying age-related cognitive decline and neurodegenerative processes relevant to Alzheimer's disease (AD). This model originated from selective breeding of AKR/J mice at Kyoto University in the 1970s, where researchers identified progeny exhibiting premature aging characteristics including hair loss, reduced activity, lordokyphosis, and early death [1]. Unlike transgenic AD models, SAMP8 mice develop spontaneous age-dependent deficits without introduced human transgenes, making them particularly valuable for studying the natural progression of age-related cognitive impairment [2]. The SAMP8 strain exhibits a shortened lifespan with a median survival ranging from 10-17 months, compared to 17-21 months for senescence-resistant SAMR1 controls [3].
Indeloxazine hydrochloride [(±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride] is a multifaceted compound exhibiting both antidepressant properties and cognitive-enhancing effects [4] [5]. Initially developed as a cerebral metabolic enhancer, indeloxazine demonstrates a unique pharmacological profile combining monoamine uptake inhibition with potential cholinergic modulation [4]. This combination makes it particularly interesting for investigating therapeutic interventions in age-related cognitive disorders using the SAMP8 model. The drug is currently used clinically in some Asian countries for treating post-stroke depression and emotional disturbances [4].
Table 1: Characteristic Age-Related Deficits in SAMP8 Mice
| Domain | Manifestation | Onset | Relevance to Human Aging |
|---|---|---|---|
| Learning & Memory | Impaired passive/active avoidance, spatial learning deficits | 2-12 months | Early cognitive decline in aging and AD [1] [3] |
| Neuropathology | Increased hippocampal Aβ, spongiform degeneration, microglial proliferation | 4-12 months | Alzheimer-like pathology without full plaque formation [1] |
| Neurochemical | Cholinergic deficits, altered serotonin/norepinephrine systems | 8-12 months | Neurotransmitter dysfunction in aging and dementia [3] [2] |
| Behavioral | Reduced anxiety-like behavior, depressive behavior, circadian rhythm disruptions | 4-8 months | Neuropsychiatric symptoms in age-related cognitive disorders [1] |
| Cellular Stress | Oxidative stress, inflammation, endoplasmic reticulum stress | 6-12 months | Cellular aging mechanisms and neurodegenerative processes [6] [2] |
Indeloxazine exhibits a dual mechanism of action targeting multiple neurotransmitter systems implicated in cognitive function and mood regulation. Neurochemically, indeloxazine demonstrates high-affinity binding to monoamine uptake sites, with Ki values of 22.1 nM for serotonin ([3H]citalopram) and 18.9 nM for norepinephrine ([3H]nisoxetine) transporters in rat cerebral cortical membranes [5]. This balanced uptake inhibition results in increased extracellular levels of both monoamines in the frontal cortex, as demonstrated by in vivo microdialysis studies showing dose-dependent elevations of serotonin and norepinephrine following systemic administration (3-10 mg/kg i.p.) [5].
Beyond its monoaminergic effects, indeloxazine enhances cholinergic neurotransmission by increasing extracellular acetylcholine levels in the rat hippocampus [4]. This effect is particularly relevant for cognitive enhancement, given the crucial role of cholinergic systems in learning and memory processes that are compromised in both normal aging and Alzheimer's disease. Additionally, indeloxazine exhibits neuroprotective properties, including protection against cerebral anoxia, reduction of cerebral damage following ischemia, and enhancement of cerebral metabolism [4].
Table 2: Neurochemical Effects of Indeloxazine in Preclinical Models
| Target System | Effect | Experimental Evidence | Potential Therapeutic Relevance |
|---|---|---|---|
| Serotonergic | Uptake inhibition & release enhancement | Ki = 22.1 nM for [3H]citalopram binding; increased cortical 5-HT (microdialysis) [5] | Antidepressant effect; potential modulation of emotional components |
| Noradrenergic | Norepinephrine uptake inhibition | Ki = 18.9 nM for [3H]nisoxetine binding; increased cortical NE (microdialysis) [5] | Arousal, attention, and cognitive enhancement |
| Cholinergic | Increased extracellular ACh | Enhanced ACh release in rat hippocampus [4] | Learning and memory improvement |
| Cerebral Metabolism | Enhanced energy metabolism | Increased ATP and glucose content in mouse brain [4] | Neuroprotective effects against hypoxic/ischemic damage |
| EEG Activity | Arousal stimulation | Desynchronization of EEG pattern in rats [4] | Improved alertness and information processing |
The passive avoidance test is a well-validated method for assessing learning and memory in SAMP8 mice, particularly sensitive to age-related deficits and pharmacological interventions [7].
Materials and Equipment:
Procedure:
Critical Parameters:
SAMP8 mice typically exhibit significantly shorter step-through latencies compared to SAMR1 controls, indicating memory retention deficits [7]. Chronic administration of indeloxazine (10-30 mg/kg p.o.) significantly prolongs step-through latency in SAMP8 mice, demonstrating cognitive improvement [7].
The forced swim test evaluates potential antidepressant properties of indeloxazine in SAMP8 mice, assessing behavioral despair [5].
Materials and Equipment:
Procedure:
Data Analysis:
Drug Preparation:
Dosing Strategy:
Experimental Timeline:
Table 3: Therapeutic Effects of Chronic Indeloxazine Administration in SAMP8 Mice
| Treatment Protocol | Behavioral Effects | Neurochemical Changes | Reference |
|---|---|---|---|
| 10-30 mg/kg p.o., 3 weeks | Prolonged step-through latency in passive avoidance; improved retention | Not assessed in SAMP8; increased ACh in rat hippocampus [7] | [7] |
| 20-30 mg/kg p.o., single dose | Reduced immobility time in forced swim test (antidepressant effect) | Increased extracellular 5-HT and NE in rat frontal cortex [5] | [5] |
| 3-10 mg/kg, acute | Inhibition of muricide in raphe-lesioned rats | Enhanced spontaneous [3H]serotonin release from cortical synaptosomes [5] | [5] |
The SAMP8 model exhibits multiple altered signaling pathways relevant to human brain aging and Alzheimer's disease. These include abnormalities in G protein-coupled receptors (serotonin, acetylcholine, adenosine, dopamine, melatonin, glutamate, and GABA receptors), ion channel receptors, and nuclear hormone receptors [2]. Additionally, SAMP8 mice demonstrate increased oxidative stress and inflammatory responses with aging [6] [8].
Recent research has identified the cGAS/STING pathway as a crucial mediator of neuroinflammation in SAMP8 mice. This pathway is activated by cytoplasmic DNA, potentially from mitochondrial damage or other sources, leading to microglial pyroptosis - an inflammatory form of programmed cell death characterized by GSDMD-mediated membrane permeabilization and release of proinflammatory cytokines [8]. Tooth loss in SAMP8 mice has been shown to exacerbate this pathway, providing a model for studying environmental risk factors for cognitive decline [8].
The following diagram illustrates the key molecular pathways involved in SAMP8 neuropathology and potential sites of indeloxazine intervention:
The diagram above illustrates how indeloxazine may counter SAMP8 neuropathology through multiple mechanisms. While the exact effects of indeloxazine on the cGAS/STING pathway haven't been directly studied, its neuroprotective properties and anti-inflammatory effects may indirectly modulate this pathway.
The following experimental workflow outlines a comprehensive protocol for evaluating indeloxazine effects in SAMP8 mice:
Experimental Design:
Statistical Analysis:
Expected Outcomes:
The SAMP8 mouse model provides a valuable naturally-occurring system for investigating age-related cognitive decline and screening potential therapeutic agents. Indeloxazine demonstrates promising multimodal activity in this model, combining monoamine uptake inhibition with cholinergic enhancement and neuroprotective properties. The protocols outlined herein enable comprehensive evaluation of cognitive and affective behaviors relevant to age-related neurodegenerative disorders.
Future research directions should include:
Traumatic brain injury (TBI) represents a significant public health concern with an estimated 3.8 million new cases annually and over 5.3 million patients reporting chronic TBI-related deficits, creating substantial financial and caregiver burdens [1]. In preclinical research, passive avoidance testing has emerged as a valuable behavioral paradigm for assessing learning and memory deficits following experimental brain injury, particularly because it can detect cognitive impairments even in the absence of apparent hippocampal damage [2]. Indeloxazine hydrochloride [(±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, YM-08054] is a cerebral activator with demonstrated efficacy in improving cognitive deficits across multiple brain injury models [3] [4] [2].
Indeloxazine possesses a unique multimodal pharmacological profile that distinguishes it from other cerebral metabolic enhancers, combining serotonin and norepinephrine reuptake inhibition with facilitatory effects on central monoaminergic systems and cerebral metabolism [5] [6]. This comprehensive application note provides detailed protocols and data analysis methods for researchers investigating indeloxazine's effects on passive avoidance performance in rodent models of brain injury, with particular emphasis on the fluid percussion injury model which reproduces many aspects of human TBI [2].
The fluid percussion injury (FPI) model produces controlled cortical impact through a saline pulse delivered to the intact dura, creating cognitive deficits relevant to human TBI.
The passive avoidance task evaluates associative learning and memory through a light-dark box apparatus with an electrifiable grid floor.
Table 1: Effects of this compound on passive avoidance performance after fluid percussion brain injury in rats
| Experimental Group | Dose (mg/kg, p.o.) | Step-Through Latency (seconds) | Histological Damage | Neurological Deficit Score |
|---|---|---|---|---|
| Sham-operated | Vehicle | 280.3 ± 12.4 | None | 0 |
| TBI + Vehicle | Vehicle | 98.7 ± 22.1* | Cortical lesion, thalamic degeneration | 6.8 ± 0.7* |
| TBI + Indeloxazine | 10 | 185.4 ± 28.5# | No significant improvement | 6.2 ± 0.8* |
| TBI + Indeloxazine | 20 | 210.6 ± 31.2# | No significant improvement | 5.9 ± 0.6* |
Data presented as mean ± SEM; *p < 0.05 vs. sham-operated group; #p < 0.05 vs. TBI + vehicle group [2]
Table 2: Comparative effects of indeloxazine across different amnesia models
| Impairment Model | Species | Effective Dose (mg/kg) | Route | Key Findings | Proposed Mechanism |
|---|---|---|---|---|---|
| Fluid percussion TBI | Rat | 10-20, daily × 7 days | p.o. | Improved passive avoidance without affecting locomotion | Monoaminergic enhancement, neuroprotection |
| Scopolamine-induced | Rat | 10-20, single dose | p.o. | Reversed memory impairment | Increased cortical acetylcholine release |
| AF64A cholinergic lesion | Rat | 10-20, single dose | p.o. | Ameliorated learning deficit | Cholinergic system activation |
| NBM lesion | Rat | 10-20, single dose | p.o. | Improved acquisition and retention | Enhanced cholinergic transmission |
| Cerebral ischemia | Gerbil | 10-20, single or repeated | p.o. | Improved passive avoidance, increased ATP/glucose metabolism | Cerebral metabolic enhancement |
The therapeutic effects of indeloxazine on passive avoidance impairment following brain injury involve multiple complementary mechanisms:
Monoaminergic Enhancement: Indeloxazine demonstrates potent inhibition of serotonin and norepinephrine reuptake in rat cerebral cortex, with affinity for transporter sites similar to tricyclic antidepressants [6]. This action increases extracellular levels of 5-HT and NE in the prefrontal cortex, which is crucial for cognitive processes affected by TBI [5] [6]. Unlike other cerebral metabolic enhancers such as piracetam and calcium hopantenate, indeloxazine reduces reserpine-induced hypothermia, ponto-genicullo-occipital waves in reserpinized cats, and caudate spindle activity, confirming its facilitatory effects on central monoaminergic systems [5].
Cholinergic System Activation: Indeloxazine counteracts passive avoidance deficits induced by scopolamine, ethylcholine, AF64A, and nucleus basalis magnocellularis lesions [7]. Biochemical studies demonstrate that indeloxazine significantly increases extracellular acetylcholine concentrations in the frontal cortex of rats, suggesting its cognitive-enhancing effects are partially mediated through cholinergic transmission enhancement [7]. This is particularly relevant to TBI, as brain injury produces well-documented disruptions to cholinergic systems [1].
Cerebral Metabolic Effects: In four-vessel occlusion models of cerebral ischemia, indeloxazine treatment (2 mg/kg for one week) showed slight increases in ATP and total adenine nucleotide levels and improved cerebral glucose metabolism in hippocampus, cortex, and thalamus [8]. These metabolic enhancements likely support cognitive recovery after brain injury by restoring bioenergetic capacity in vulnerable brain regions.
Figure 1: Mechanism of Action Schematic: Indeloxazine's Effects on Cognitive Recovery After Brain Injury
The protocols and data presented herein establish a robust framework for investigating this compound's efficacy in ameliorating passive avoidance impairments following experimental brain injury. The compound's multimodal mechanism of action, combining monoaminergic enhancement, cholinergic activation, and cerebral metabolic improvement, distinguishes it from other cerebral metabolic enhancers and supports its potential therapeutic utility for cognitive deficits following TBI.
The dissociation between functional cognitive improvement and lack of effect on gross histological damage suggests indeloxazine may primarily target the functional and neurochemical disruptions that underlie cognitive deficits rather than initial structural damage. This profile makes it particularly interesting for investigating mechanisms of functional recovery and neuroplasticity following brain injury.
Researchers implementing these protocols should prioritize rigorous behavioral assessment, appropriate statistical analysis for non-normal distributed data, and consideration of indeloxazine's unique multimodal mechanism when interpreting results across different brain injury models.
Indeloxazine hydrochloride (chemical name: (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride) is a cerebral metabolic enhancer with demonstrated neuroprotective properties that was previously used in Japan and South Korea for treating psychiatric symptoms associated with cerebrovascular diseases. The compound exhibits a multi-modal mechanism of action that includes inhibition of serotonin and norepinephrine reuptake, enhancement of cerebral energy metabolism, and facilitation of glucose utilization in specific brain regions. These properties make indeloxazine a valuable compound for studying cerebral glucose metabolism and developing potential therapies for ischemic brain injury, neurodegenerative conditions, and cognitive disorders. Research indicates that indeloxazine exerts protective effects against cerebral damage resulting from anoxic conditions in rodent models, with particular efficacy in improving energy metabolism following ischemic insult [1] [2] [3].
The measurement of cerebral glucose utilization provides a critical indicator of neuronal function and metabolic activity, as glucose serves as the primary energy substrate for the brain. Indeloxazine has been shown to significantly influence these metabolic processes, particularly in models of cerebral ischemia where energy metabolism is compromised. Studies demonstrate that indeloxazine treatment can ameliorate ischemia-induced disturbances in learned behavior and enhance recovery of metabolic function following ischemic events [1] [4]. This document provides comprehensive application notes and detailed experimental protocols for researchers investigating the effects of indeloxazine on cerebral glucose utilization, with standardized methodologies for quantifying these effects in preclinical models.
Indeloxazine exhibits a broad pharmacological profile that distinguishes it from other cerebral metabolic enhancers. The compound demonstrates potent monoamine uptake inhibition, with particularly strong affinity for both serotonin and norepinephrine transporters. Binding studies reveal Ki values of 22.1 nM for [³H]citalopram binding sites (serotonin transporter) and 18.9 nM for [³H]nisoxetine binding sites (norepinephrine transporter), indicating balanced potency for both monoamine systems [5] [3]. This dual mechanism contributes to its facilitatory effects on central monoaminergic function, as evidenced by its ability to reduce reserpine-induced hypothermia in mice and decrease ponto-geniculo-occipital (PGO) waves in reserpinized cats [2].
The metabolic fate of indeloxazine has been characterized through disposition studies in rats. After oral administration, the compound undergoes relatively rapid absorption and extensive metabolism, with at least seven identified metabolites produced through various pathways including dihydrodiol formation in the indene ring, hydroxylation of the indene ring, and multiple transformations of the morpholine ring (N-acetylation, oxidation, and oxidative degradation) [6]. The major metabolite is the trans-indandiol analogue of indeloxazine, and many metabolites are excreted as glucuronic acid or glucose conjugates. The extensive metabolism contributes to the relatively short half-life of the parent compound, with unchanged indeloxazine representing only 13.5% of total plasma radioactivity at 15 minutes post-administration, declining to 0.4% by 6 hours [6].
Table 1: Basic Pharmacological Properties of this compound
| Parameter | Characteristics | Experimental Context |
|---|---|---|
| Chemical Name | (±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride | Synthetic compound |
| Monoamine Uptake Inhibition | Ki = 22.1 nM for [³H]citalopram (5-HT), Ki = 18.9 nM for [³H]nisoxetine (NE) | Rat cerebral cortex membranes [5] |
| Metabolic Pathways | Dihydrodiol formation, hydroxylation, N-acdeptylation, morpholine ring oxidation | In rats, 7 identified metabolites [6] |
| Anti-ischemic Efficacy | Effective in 4-vessel occlusion model, 60 min ischemia/60 min recirculation | Rat model, 1-week dosing at 2 mg/kg [1] |
| Optical Isomer Activity | (+)-isomer shows 3-10 times greater anti-hypoxic potency than (-)-isomer | Mouse models of hypoxia/ischemia [4] |
Indeloxazine influences cerebral energy metabolism through multiple complementary mechanisms. The compound significantly increases brain ATP levels and enhances glucose metabolism in specific brain regions, particularly following ischemic insult [1] [4]. These effects appear distinct from typical monoamine uptake inhibitors, as selective norepinephrine or serotonin uptake inhibitors do not demonstrate comparable anti-hypoxic properties [4]. This suggests that indeloxazine's unique effects on cerebral energy metabolism may be independent of its monoamine-mediated actions, or may require simultaneous engagement of both systems.
Research indicates that indeloxazine administration increases local cerebral glucose utilization across multiple brain regions, with particularly notable effects in the frontal cortex, hippocampus, and thalamus [4]. The compound also demonstrates anti-hypoxic and anti-ischemic actions in mouse models, significantly prolonging survival time during nitrogen gas exposure and gasping duration in decapitation models [4]. These protective effects are observed with both the racemic compound and its optical isomers, with the (+)-isomer demonstrating 3-10 times greater potency than the (-)-isomer in anti-hypoxic activity [4]. The cerebral metabolic enhancing properties of indeloxazine, combined with its neuroprotective effects, make it particularly useful for studying cerebral glucose utilization under both normal and pathological conditions.
Indeloxazine demonstrates region-specific enhancement of cerebral glucose utilization, with particularly pronounced effects in areas vulnerable to ischemic insult. In the four-vessel occlusion rat model of cerebral ischemia, indeloxazine treatment (2 mg/kg for one week) resulted in significant improvement in ¹⁴C-2-deoxyglucose metabolism compared to non-treated ischemic controls [1]. The most substantial enhancements were observed in discrete brain regions including specific areas of the hippocampus, cerebral cortex, and thalamus [1]. These findings suggest that indeloxazine preferentially preserves or enhances glucose utilization in regions critical for cognitive function and memory processes, which may underlie its reported efficacy in improving memory and learning in experimental models.
Studies in normal rodents further support the region-specific effects of indeloxazine on glucose metabolism. Research measuring local cerebral glucose utilization in normal rats identified significant increases in approximately ten distinct brain regions following indeloxazine administration, with particularly notable enhancement in the frontal cortex [4]. This pattern of increased glucose utilization aligns with the drug's documented effects on extracellular monoamine levels in the frontal cortex, where it dose-dependently increases both serotonin and norepinephrine [5]. The convergence of metabolic and neurochemical effects in this region suggests a potential mechanism whereby indeloxazine's facilitation of monoaminergic neurotransmission drives increased metabolic activity in frontocortical circuits.
Table 2: Effects of Indeloxazine on Cerebral Glucose and Energy Metabolism
| Parameter Measured | Effect of Indeloxazine | Experimental Model |
|---|---|---|
| Global Cerebral Glucose Utilization | Significant improvement after ischemia | 4-vessel occlusion rat model [1] |
| Regional Glucose Utilization | Increase in 10 brain regions, particularly frontal cortex | Normal rats [4] |
| Brain ATP Levels | Significant increase | Normal mice [4] |
| Brain Glucose Levels | Significant increase without lactate elevation | Normal mice [4] |
| ²-Deoxyglucose Metabolism | Enhanced in hippocampus, cortex, thalamus after ischemia | 4-vessel occlusion rat model [1] |
The temporal pattern of indeloxazine's effects on cerebral glucose metabolism reveals important aspects of its mechanism of action. In ischemia-reperfusion models, the compound demonstrates particular efficacy during the critical recovery window between 30 and 60 minutes post-ischemia, when energy metabolism is most compromised [1]. The therapeutic dosing regimen of one week at 2 mg/kg suggests that the effects on glucose metabolism may involve both acute and adaptive mechanisms, potentially including regulation of glucose transporters or enzymes involved in glycolysis and oxidative phosphorylation.
The dose-response relationship of indeloxazine has been characterized across multiple studies, with effective doses ranging from 2-10 mg/kg in rodent models for metabolic effects [1] [5]. Microdialysis studies demonstrate that intraperitoneal administration of indeloxazine at 3 and 10 mg/kg produces dose-dependent increases in extracellular serotonin and norepinephrine in the frontal cortex of freely moving rats [5]. These neurochemical effects align with the metabolic enhancements, suggesting a connection between monoaminergic activation and increased glucose utilization. Interestingly, the effects on cerebral energy metabolism appear to be distinct from those of typical monoamine uptake inhibitors, as selective serotonin or norepinephrine uptake inhibitors do not reproduce indeloxazine's anti-hypoxic effects [4], indicating that its unique properties may arise from the combination of monoaminergic and direct metabolic actions.
The quantitative autoradiographic 2-deoxyglucose method provides a comprehensive approach for measuring local cerebral glucose utilization in response to indeloxazine administration. This technique allows for regional quantification of glucose metabolism at high spatial resolution, making it ideal for detecting the region-specific effects demonstrated by indeloxazine [1]. The protocol outlined below has been optimized for evaluating indeloxazine's effects in rodent models of cerebral ischemia and in normal physiological conditions.
Materials and Equipment:
Procedure:
This protocol can be modified for dual-label experiments by combining [¹⁴C]2-DG with other techniques, or for pharmacological challenges to investigate interactions between indeloxazine and other neurotransmitter systems.
The four-vessel occlusion rat model provides a well-characterized system for evaluating indeloxazine's effects on cerebral glucose metabolism under ischemic conditions. This model produces forebrain ischemia by combining permanent electrocauterization of the vertebral arteries with temporary occlusion of the common carotid arteries, creating a reproducible ischemic insult that allows assessment of both the ischemic core and penumbra regions [1].
Materials and Equipment:
Procedure:
This protocol allows for systematic evaluation of indeloxazine's effects on post-ischemic cerebral glucose metabolism and energy recovery. The model specifically targets the critical ischemic timeframe between 30-60 minutes where indeloxazine has demonstrated particular efficacy in restoring energy metabolism [1].
The analysis of cerebral glucose utilization data involves several computational steps to transform autoradiographic images into quantitative metabolic maps. The operational equation of the Sokoloff method integrates the plasma time-activity curve for the tracer with tissue radioactivity measurements to calculate glucose utilization rates. For indeloxazine studies, particular attention should be paid to regions where the drug has demonstrated specific effects, including the hippocampus (particularly CA1 sector), frontal cortex, and thalamic nuclei [1] [4].
Statistical analysis should include group comparisons between indeloxazine-treated and vehicle-treated animals, with appropriate corrections for multiple comparisons given the regional nature of the data. Both absolute glucose utilization rates and normalized values (expressed as percentage of global mean or sham controls) should be reported. The data should be interpreted in the context of indeloxazine's known neurochemical effects, particularly its enhancement of monoaminergic neurotransmission, which may drive increased metabolic activity in specific projection regions. Correlation analyses between glucose utilization and behavioral outcomes or monoamine levels can provide additional insights into functional significance.
The interpretation of indeloxazine's effects on cerebral glucose utilization is significantly enhanced by parallel neurochemical measurements. Microdialysis studies demonstrate that indeloxazine dose-dependently increases extracellular serotonin and norepinephrine in the frontal cortex [5], providing a neurochemical basis for the observed metabolic enhancements in this region. When designing experiments, consider incorporating simultaneous neurochemical and metabolic measurements or conducting separate but complementary experiments to correlate neurochemical and metabolic effects.
The diagram below illustrates the integrated experimental workflow for studying indeloxazine's effects on cerebral glucose utilization, from animal preparation to data interpretation:
Diagram 1: Experimental workflow for measuring indeloxazine's effects on cerebral glucose utilization, showing the integrated process from animal preparation to data interpretation.
Several technical challenges may arise when measuring cerebral glucose utilization in indeloxazine studies. The temporal relationship between drug administration and tracer injection requires careful optimization, as indeloxazine's effects on monoamines occur relatively rapidly (within 30-60 minutes), while its effects on energy metabolism may involve longer-term adaptations [1] [5]. For acute studies, administer [¹⁴C]2-DG approximately 30 minutes after indeloxazine injection to capture the peak metabolic response. For chronic studies, maintain regular dosing for at least 7 days with the final administration preceding the metabolic measurement.
The ischemic model presents additional challenges related to reproducibility and variability. Ensure consistent ischemic insult by:
Plasma metabolite measurements require particular attention to technical details. Process blood samples immediately to prevent glycolysis, which would artificially lower plasma glucose values. For accurate quantification of the lumped constant (a critical parameter in the operational equation), ensure stable plasma glucose levels throughout the experimental period, as significant fluctuations introduce error in glucose utilization calculations.
Rigorous validation procedures are essential for generating reliable data on indeloxazine's effects on cerebral glucose utilization. Implement the following quality control measures:
Tracer Specificity: Verify that radioactivity in brain tissue represents primarily [¹⁴C]2-DG-6-phosphate rather than other metabolites by separate experiments using chromatographic analysis of brain extracts. This is particularly important when studying drugs like indeloxazine that may influence glucose metabolic pathways.
Model Validation: In ischemia studies, confirm the extent and distribution of ischemic damage in vehicle-treated animals using histopathological methods (e.g., hematoxylin and eosin staining, Fluoro-Jade staining for degenerating neurons). This ensures that the model is producing consistent neuropathology against which indeloxazine's protective effects can be evaluated.
Pharmacokinetic Considerations: Given indeloxazine's extensive metabolism [6], consider measuring plasma drug levels in parallel experiments to correlate metabolic effects with exposure. The rapid decline in parent compound levels (half-life of approximately 0.9 hours) suggests that some effects may be mediated by active metabolites, particularly in chronic dosing paradigms.
The methodologies described for assessing indeloxazine's effects on cerebral glucose utilization provide a comprehensive framework for evaluating novel cerebral metabolic enhancers in drug development. The 2-DG autoradiography technique offers high spatial resolution for detecting region-specific effects, which is particularly valuable for compounds expected to have heterogeneous actions across brain regions. When applied to indeloxazine, this approach revealed its preferential enhancement of glucose metabolism in hippocampus, cortex, and thalamus [1], patterns that might be missed with global metabolic measurements.
These techniques can be extended to comparative drug evaluation, as demonstrated by studies contrasting indeloxazine with other cerebral metabolic enhancers such as piracetam, idebenone, and bifemelane [2]. Such comparisons reveal that while multiple compounds may share anti-hypoxic properties, their effects on learned behavior and monoaminergic function differ substantially, with indeloxazine showing broader effects on central monoaminergic systems [2]. This highlights the importance of complementing metabolic measurements with neurochemical and behavioral assessments to fully characterize a compound's pharmacological profile.
The experimental approaches used to study indeloxazine have significant translational potential for clinical research. While direct measurement of cerebral glucose utilization in humans requires PET imaging with [¹⁸F]FDG rather than 2-DG autoradiography, the fundamental principles remain comparable. The regional specificity of indeloxazine's effects observed in preclinical models informs target engagement assessments in clinical trials, suggesting that particular attention should be paid to frontal cortical and hippocampal regions in human neuroimaging studies.
The clinical relevance of indeloxazine's effects on cerebral glucose utilization is supported by studies demonstrating accelerated recovery from ischemic stroke in patients treated with the drug [7]. These clinical benefits likely reflect the improved cerebral energy metabolism and enhanced glucose utilization observed in preclinical models. When developing novel compounds with similar mechanisms, consider incorporating translational biomarkers such as clinical neuroimaging to bridge preclinical findings with human therapeutic effects. The enduring effects observed with indeloxazine's (+)-isomer AS1069562, which produces persistent analgesia even after drug discontinuation in models of diabetic neuropathy [8], further suggest that compounds influencing cerebral energy metabolism may have disease-modifying potential beyond symptomatic treatment.
The foundational method for resolving the optical isomers of indeloxazine hydrochloride was established in its original synthesis, which employed a technique called preferential crystallization [1].
Following resolution, pharmacological studies revealed significant differences in the activity and potency of the two enantiomers. The table below summarizes these key findings, which underscore the importance of the separation process [2].
| Property | (-)-Isomer (Levorotatory) | (+)-Isomer (Dextrorotatory) | Racemate (±)-Indeloxazine |
|---|---|---|---|
| Norepinephrine (NE) Uptake Inhibition | Highly potent [2] | ~25-30 times less potent [2] | Potent, equipotent to (-)-isomer [2] |
| Serotonin (5-HT) Uptake Inhibition | Potent [2] | Equipotent to racemate and (-)-isomer [2] | Potent [2] |
| EEG Desynchronization (Cerebral Activating) | Equipotent to racemate [2] | ~3 times less potent than racemate [2] | Reference standard [2] |
| Recovery from Head Trauma (Mice) | Equipotent to racemate [2] | ~3 times less potent than racemate [2] | Reference standard [2] |
| Passive Avoidance Learning | Facilitated (bell-shaped curve) [2] | Facilitated (bell-shaped curve) [2] | Facilitated (bell-shaped curve) [2] |
While the original method for indeloxazine was preferential crystallization, chiral separation science has advanced significantly. The following workflow illustrates the modern decision-making process for developing a chiral separation protocol, which can be applied to a wide range of compounds. The key is to create a chiral environment where the enantiomers interact differently, allowing for their separation [3].
Workflow Overview:
The table below summarizes the key identified properties for Indeloxazine Hydrochloride:
| Property | Value / Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₂ | [1] |
| Molecular Weight | 267.75 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Melting Point | 155-156 °C | [1] |
| Boiling Point | 401.4 °C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO; Not soluble in water | [1] |
| Storage Recommendation | -20°C Freezer | [1] |
For issues not fully characterized in literature, standard pharmaceutical approaches can be applied. The following diagram outlines a logical workflow for troubleshooting these issues.
The table below details the potential strategies mapped in the workflow [2] [3]:
| Category | Strategy | Key Details & Examples |
|---|---|---|
| Physical Modifications | Particle Size Reduction | Increase surface area via micronization (jet mill) or nanosuspension. Does not change equilibrium solubility but enhances dissolution rate [2]. |
| Crystal Habit Modification | Utilize more soluble amorphous forms or cocrystallization. Amorphous forms are generally more soluble than crystalline counterparts [4] [2]. | |
| Solid Dispersions | Disperse drug in inert carrier (e.g., HPMC, PVP) to improve dissolution rate and solubility [2] [3]. | |
| Chemical Modifications | Salt Formation | Common for ionizable drugs to significantly increase solubility. The hydrochloride salt is already used for Indeloxazine [4] [2]. |
| Complexation | Use cyclodextrins to form inclusion complexes, enhancing solubility and protecting the drug from degradation [4] [3]. | |
| Miscellaneous Methods | Use of Surfactants | Reduce surface tension and improve drug wetting, especially in liquid formulations. Useful for poorly soluble drugs [4] [2]. |
| Cosolvency | Use water-miscible solvents (e.g., glycerol, ethanol) in combination with water to enhance solubility [2]. |
When testing the above strategies, robust analytical techniques are essential for evaluating success and identifying instability.
This classic method is fundamental for measuring a drug's solubility [4] [2].
These studies help identify degradation pathways and products [4] [3].
Q1: The solubility of this compound in water is poor. What are my first steps to improve it? Your first steps should involve physical modifications due to their relatively broad applicability. Begin with particle size reduction via micronization to increase the surface area. If that is insufficient, investigate forming amorphous solid dispersions with polymers like HPMC or PVP, which can significantly enhance dissolution rates [2].
Q2: How can I protect this compound from degradation during storage and processing?
Q3: What analytical techniques are critical for monitoring stability? HPLC is the gold standard for quantifying the active ingredient and identifying and tracking the formation of degradation products over time. For physical stability, DSC is essential for characterizing the solid-state form and detecting polymorphic changes. UV Spectrophotometry and Karl Fischer Titration are also valuable for assessing photostability and moisture content, respectively [4] [3].
Q1: What is the primary mechanism by which reserpine depletes monoamines? Reserpine acts as an irreversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) [1]. By binding to VMAT2, it prevents the packaging of monoamines (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles. This leaves the neurotransmitters exposed to degradation in the cytoplasm by enzymes like monoamine oxidase, leading to a profound and long-lasting depletion of monoamine stores [1] [2].
Q2: Besides monoamine depletion, what other experimental effects does reserpine have? Research indicates that reserpine's effects extend beyond simple depletion. It can also lead to a secondary reduction in the activity of the neuronal norepinephrine transporter (NET). This effect is non-competitive and requires the presence of catecholamine storage vesicles, suggesting an interplay between vesicular depletion and plasma membrane transporter function [2]. Furthermore, studies in rat models show that reserpine can induce gastric mucosal lesions (GMLs), an effect that appears to be mediated by a central vagal mechanism [3].
Q3: Does reserpine reliably cause depression in humans and animal models? The evidence is conflicting. A 2022 systematic review found that associations between reserpine and depression are inconsistent in human studies [1]. Meanwhile, in rodent models, reserpine is actively used to induce a depressive-like state for the purpose of screening potential antidepressant treatments. This state is characterized by behavioral changes such as reduced mobility and suppressed sucrose consumption [4] [5].
Here are common issues and solutions when using reserpine in experimental models.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| High mortality or severe toxicity in rodents | Dosage is too high [3]. | Titrate dose; consider lower range. Single intraperitoneal injections in rats >2 mg/kg carry high risk [3]. |
| Unexpected gastric lesions | Known side effect of reserpine, dose-dependent [3]. | Use lowest effective dose; lesions typically heal spontaneously within 3 weeks in rats [3]. |
| Variable behavioral results in rodent models | Inconsistent dosing, administration routes, or animal age/strain [4] [5]. | Standardize protocol (dose, route, time of assessment). Older rats may have different depletion/recovery dynamics [4]. |
| Weak or short-lived monoamine depletion | Dosage too low or time between administration and assessment too short [5]. | Increase dose within safe range; confirm depletion time-course for your model. |
This is a generalized protocol based on common methodologies in the search results for inducing a monoamine-depleted state in rats [3] [5].
The following diagram illustrates the core cellular mechanism of reserpine and the subsequent recovery process.
Indeloxazine hydrochloride is a pharmaceutical compound that was previously used as an antidepressant and cerebral activator. Its key mechanism relevant to the 5-HT4 receptor is its role as a serotonin releasing agent [1].
| Experimental Factor | Impact on Indeloxazine-Induced ACh Release |
|---|---|
| Systemic Indeloxazine (3 and 10 mg/kg, i.p.) | Increased cortical ACh and 5-HT output in a dose-dependent manner [2]. |
| Depletion of Serotonin (5-HT) | Significantly attenuated the facilitatory effect on ACh release [2]. |
| Depletion of Catecholamines | Did not significantly attenuate the effect on ACh release [2]. |
| Local 5-HT4 Receptor Antagonists | Significantly inhibited the increase in ACh release [2]. |
| Other Serotonergic Antagonists | Did not significantly modify the increase in ACh release [2]. |
The search results mention several tools and models used in 5-HT4 receptor research, which are foundational for designing experiments.
Based on the gathered information, here is a diagram illustrating the core mechanism of indeloxazine and a general experimental strategy for investigating 5-HT4 receptor antagonists.
The following table addresses potential issues that researchers might encounter when studying 5-HT4 receptor antagonists, based on the general principles found in the literature.
| Challenge | Possible Explanation | Suggested Investigation |
|---|---|---|
| Antagonist shows effect in serotonin-depleted tissue. | Constitutive activity of 5-HT4 receptors [3]. | Verify receptor activity in a 5-HT-free model. Use a neutral antagonist to silence constitutive activity. |
| Lack of effect from a 5-HT4 antagonist. | The pathway under study may not be 5-HT4 receptor-dependent. | Confirm the involvement of the 5-HT4 receptor by using a selective agonist to see if it mimics the initial effect. |
| Inconsistent results across tissue types. | Varying levels of 5-HT4 receptor expression or different receptor densities [5]. | Characterize receptor expression and density in your specific experimental model (e.g., using immunofluorescence). |
The table below summarizes the core pharmacological effects of indeloxazine and the key evidence from animal models.
| Aspect | Detailed Findings & Quantitative Data | Experimental Models & Protocols Cited |
|---|
| Primary Mechanisms of Action | • Cerebral Metabolism Enhancer: Prolongs survival time in anoxic mice [1]. • Monoaminergic Facilitator: Reduces reserpine-induced hypothermia in mice, PGO waves in cats, and caudate spindle activity, indicating enhanced central monoaminergic function [1]. • Neuroprotective: Inhibits the decrease in brain ATP and total adenine nucleotide levels in rats with induced cerebral ischemia [2]. | In Vivo Models: Mice, rats, gerbils, cats [1] [2] | | Key Therapeutic Effects | • Ameliorates Ischemia-Induced Amnesia: 2 mg/kg (i.p.) significantly prolonged latency in a passive avoidance task in gerbils [2]. • Reduces Hippocampal Cell Damage: Shows protective effects on hippocampal CA1 pyramidal cells following transient cerebral ischemia in gerbils [3]. • Analgesic Potential (Isomer): The (+)-isomer, AS1069562, shows analgesic effects in neuropathic pain models, linked to its inhibition of 5-HT and NE reuptake [4]. | Passive Avoidance Task: Latency of step-through measured in gerbils post-ischemia [2]. Histological Analysis: Assessment of pyramidal cell damage in the gerbil hippocampus [3]. | | Distinction from Other Enhancers | Indeloxazine's superior effect on facilitating learned behavior is attributed to its broader facilitatory effects on central monoaminergic systems, unlike other enhancers (e.g., piracetam, idebenone) which showed no significant effect on these systems [1]. | Comparative Study: Effects compared with piracetam, calcium-hopantenate, idebenone, and bifemelane [1]. |
Based on the animal studies, here is a consolidated overview of the methodologies used to investigate indeloxazine.
1. Animal Models of Cerebral Ischemia:
2. Drug Administration:
3. Outcome Measurements:
The following diagram maps out the key neuroprotective pathways of indeloxazine, as identified in the research, and how they interconnect.
This diagram illustrates that indeloxazine's protection stems from a dual mechanism: improving cerebral energy metabolism and facilitating monoaminergic systems, which together counteract key ischemic injuries [1] [2].
Based on the pharmacological data, here are factors to consider when designing or troubleshooting experiments with indeloxazine:
For chemists facing low yields in complex syntheses, the following table outlines common problems and solutions, drawing from general principles and the synthesis of viloxazine hydrochloride [1].
| Problem Area | Specific Issue | Potential Causes | Recommended Solutions |
|---|---|---|---|
| Reaction Conditions | Low Conversion/High Impurity | Sub-optimal solvent, temperature, or catalyst | Screen solvents (e.g., MTBE, Toluene, Acetonitrile); Optimize temperature; Use phase-transfer catalysts (e.g., Aliquat 336) [1]. |
| Purification & Crystallization | Poor Crystal Form/ Low Purity | Incorrect antisolvent or crystallization conditions | Recrystallize from specific solvent/antisolvent pairs (e.g., Heptane/Ethyl Acetate); Implement polishing filtration to remove particulates [1]. |
| Intermediate Control | Unstable or Impure Intermediates | Reactive leaving groups (e.g., epoxide) degrading | Control reaction time and temperature for intermediates; Use characterization (HPLC) to confirm intermediate purity before proceeding [1]. |
A patent for synthesizing viloxazine hydrochloride highlights strategies to maximize yield and purity of a similar bicyclic morpholine derivative [1]. The following workflow diagram illustrates a simplified version of this optimized process.
The corresponding experimental protocol for this synthesis is as follows:
Alkylation and Epoxide Formation:
Morpholine Ring Closure:
Salt Formation and Crystallization:
Q1: What analytical methods are critical for monitoring the synthesis? A1: The viloxazine patent relies heavily on High-Performance Liquid Chromatography (HPLC) to track reaction completion, measure impurity levels, and confirm the identity of both intermediates and the final API. Other techniques used for final product characterization include Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the correct crystalline polymorph [1].
Q2: How can I control stereochemistry in the synthesis? A2: While the provided viloxazine synthesis yields a racemic mixture, controlling stereochemistry is often crucial. Consider biocatalytic approaches. For example, the synthesis of another chiral drug intermediate (for Duloxetine) was optimized using a engineered aldo-keto reductase (AKR) to achieve high enantioselectivity (>99% ee) [2]. Screening for stereoselective enzymes or catalysts could be a viable strategy.
Q3: The yield for the ring-closure step is low. What can I do? A3: The ring-closure step is often a critical point. The viloxazine process conducts this step with aqueous ammonia in a sealed pressure vessel at elevated temperature (80-90°C), which helps drive the reaction to completion [1]. Ensure your reaction setup can safely maintain the necessary pressure and temperature. Screening different amine sources and solvents may also be beneficial.
Indeloxazine hydrochloride is a compound characterized as a cerebral activator and a potential antidepressant. Its primary mechanism of action involves the potent inhibition of both serotonin (SERT) and norepinephrine (NET) transporters [1] [2].
The table below summarizes its binding affinity (Ki values) from a competition assay using rat brain membranes, alongside data from a microdialysis study showing its functional effects in vivo [1] [2].
| Assay Type | Target | Key Finding | Experimental Detail |
|---|---|---|---|
| Radioligand Binding (Rat brain membranes) | SERT | Ki = 22.1 nM [1] [2] | Competed against [³H]citalopram |
| Radioligand Binding (Rat brain membranes) | NET | Ki = 18.9 nM [1] [2] | Competed against [³H]nisoxetine |
| In vivo Microdialysis (Rat frontal cortex) | 5-HT & NE levels | Dose-dependent increase [1] [2] | Intraperitoneal injection (3 and 10 mg/kg) |
One study also noted that indeloxazine significantly enhanced spontaneous [³H]serotonin release from rat cortical synaptosomes at concentrations between 10 and 1000 nM, suggesting a potential secondary mechanism to increase serotonergic activity [2].
Here are detailed methodologies for key experiments based on the search results, which can be adapted for characterizing compounds like indeloxazine.
This protocol is used to determine the affinity of a test compound (like indeloxazine) for a specific transporter [1].
This protocol assesses the functional consequence of transporter inhibition in a live animal model [1] [2].
The following workflow outlines a systematic approach to developing and troubleshooting a binding assay, incorporating key decision points based on the literature.
Q1: Why might my results differ from published Ki values for a known inhibitor like indeloxazine?
Q2: How can I improve the reliability and comparability of my binding assay data?
Q3: Besides direct binding, how else can I characterize a compound's interaction with monoamine transporters?
Indeloxazine Hydrochloride is reported to have two distinct melting points, which is a classic indicator of a polymorphic compound (a substance that can exist in multiple crystalline forms) [1].
The table below summarizes the key data for easy comparison:
| Melting Point | Crystalline Form / Appearance | Source |
|---|---|---|
| 155-156 °C | Colorless, acicular crystals from Acetone [1] | DrugFuture.com |
| 169-170 °C | Pale yellow needles from Methanol [1] | DrugFuture.com |
The difference in melting points and crystal appearance (color and shape) strongly depends on the solvent used for crystallization, such as methanol or acetone [1]. This variability is a common challenge in the solid-form characterization of active pharmaceutical ingredients (APIs).
Here are answers to specific questions a researcher might encounter.
Q1: Why am I obtaining different melting points for my this compound batch? A: This is most likely due to polymorphism. The solvent and conditions used for your final crystallization or re-crystallization step are directing the formation of a specific crystalline polymorph, each with its own unique and stable melting point [1]. This is an expected property of the compound, not necessarily an error in your synthesis.
Q2: How can I control or reproduce a specific polymorph? A: Control is achieved by strictly standardizing the crystallization protocol:
Q3: What is the basic molecular information for this compound? A:
For a rigorous investigation, you would follow a systematic workflow. The diagram below outlines the key steps and decision points in characterizing and troubleshooting the solid forms of this compound.
The key to resolving this issue lies in moving beyond melting point alone and employing a suite of solid-state characterization techniques.
The search results, while confirming the polymorphism issue, are from chemical databases and do not contain the detailed experimental protocols for techniques like XRPD or DSC. To build a complete technical guide, I suggest you:
In microdialysis, the recovery rate is the ratio of an analyte's concentration in the dialysate to its true concentration in the extracellular fluid [1]. Achieving an accurate rate is critical for calculating true in vivo concentrations.
The main challenge for hydrophobic drugs like indeloxazine is Non-Specific Binding (NSB), where the drug adheres to components of the microdialysis system (tubing, membrane, connectors) instead of reaching the collection vial [1]. This leads to low apparent recovery and inaccurate measurements.
You can address NSB and optimize recovery through material selection, system calibration, and operational adjustments.
| Optimization Strategy | Specific Actions | Rationale & Considerations |
|---|---|---|
| Material Selection | Use fluorinated ethylene propylene (FEP) or polyetheretherketone (PEEK) tubing over standard materials [1]. | Minimizes adsorption of hydrophobic compounds. |
| Test low-binding membranes (e.g., polyethersulfone (PES)) [2]. | Membrane material chemistry significantly influences NSB. | |
| System Calibration | Employ retrodialysis (in vivo) for calibration [1]. | Accounts for in vivo mass transfer resistance; uses the drug itself to measure recovery. |
| Use internal standard technique for continuous calibration [1]. | Useful if a suitable analog for indeloxazine is available. | |
| Perfusate Composition | Add protein (e.g., 0.5-1.5% BSA) to perfusate [1]. | Competes with drug for binding sites on the apparatus; confirm BSA does not affect indeloxazine chemistry. |
| Consider minimal amounts of solvents (e.g., 0.01-0.1% DMSO) [1]. | Can improve solubility of hydrophobic compounds; requires control for physiological effects. | |
| Operational Parameters | Use lower flow rates (e.g., 0.5 µL/min) [1]. | Increases diffusion time, improving equilibrium and relative recovery. |
| Ensure system priming and equilibration before sample collection [1]. | Saturates non-specific binding sites to stabilize recovery. |
This method is widely recommended for determining in vivo recovery [1].
1. Probe Preparation and Priming
2. In Vitro Recovery Test
3. In Vivo Retrodialysis Calibration
Q1: What is the most critical step to ensure accurate recovery rates for hydrophobic drugs? The single most critical step is proper calibration using retrodialysis with the drug itself. Using a pre-determined in vitro recovery value does not account for the complex in vivo environment and will lead to significant errors [1].
Q2: The recovery rate for my probe seems low and unstable. What should I check? Follow this troubleshooting workflow to diagnose the issue:
Q3: Can I use a different drug as a reference standard for calibrating indeloxazine recovery? This (internal standard technique) is possible but requires caution [1]. The reference compound must have very similar physicochemical properties (hydrophobicity, molecular size, structure) to indeloxazine to ensure its NSB and diffusion behavior are identical. Finding such a match can be difficult.
A robust microdialysis experiment follows a structured path from setup to data interpretation, as shown below.
| Feature | Indeloxazine | Amitriptyline |
|---|---|---|
| NET Inhibition (Ki, nM) | 18.9 [1] [2] | 13.3–63 [3] |
| SERT Inhibition (Ki, nM) | 22.1 [1] [2] | 3.13–67 [3] |
| Primary Mechanism | SNRI; enhances spontaneous 5-HT release [2] | Broad TCA; multi-receptor antagonism [3] [4] [5] |
| Receptor Interactions | Affinity for 5-HT1A and 5-HT3 receptors [6] | Strong antagonism at Muscarinic (M1), Histamine (H1), and alpha-adrenergic receptors [3] [4] |
| In Vivo Effect (Microdialysis) | Dose-dependently increases cortical 5-HT and NE [2] | Increases cortical NE; weaker effect on 5-HT [2] |
The quantitative data in the table above is derived from specific, standardized laboratory experiments. Here is a detailed look at the methodologies used to generate this data.
Binding Affinity Assays (Ki Values): The key data for indeloxazine was obtained through competitive binding assays on rat brain cortical membranes [1] [2]. In these experiments, the test drug competes with radioactive ligands (e.g., [³H]nisoxetine for NET and [³H]citalopram for SERT) for binding to the uptake sites. The Ki value (inhibition constant) represents the concentration of a drug required to occupy 50% of the receptors at equilibrium; a lower Ki indicates higher potency [1]. The values for amitriptyline were compiled from multiple sources using similar methodologies [3].
In Vivo Neurotransmitter Release: The effect on extracellular neurotransmitter levels in the brain was measured using in vivo microdialysis in freely moving rats [2]. This technique involves implanting a small guide cannula into a specific brain region (e.g., the frontal cortex). A probe with a semi-permeable membrane is then inserted, and a physiological solution is perfused through it. Samples of the extracellular fluid are collected at regular intervals before and after drug administration (e.g., intraperitoneal injection of indeloxazine or amitriptyline). The concentrations of 5-HT and NE in these samples are quantified using high-performance liquid chromatography (HPLC). This method directly demonstrates a drug's ability to increase monoamine levels in a living brain [2].
The workflow below illustrates the microdialysis procedure used to gather this critical in vivo data:
The distinct clinical and pharmacological profiles of these drugs are further defined by their actions beyond simple reuptake inhibition.
Indeloxazine's Additional Mechanisms: Research indicates that indeloxazine also enhances the spontaneous release of serotonin from nerve endings, an effect observed in rat cortical synaptosomes [2]. Furthermore, its antinociceptive (pain-blocking) properties in animal models are linked to its affinity for 5-HT1A and 5-HT3 receptors, suggesting a broader serotonergic mechanism of action [6].
Amitriptyline's Multimodal Profile: As a tricyclic antidepressant, amitriptyline has a broad mechanism of action. Its efficacy, particularly in treating chronic pain conditions like fibromyalgia, is attributed not only to SERT/NET inhibition but also to its potent antagonism at muscarinic, histamine H1, and various serotonergic receptors (e.g., 5-HT2A) [3] [5]. This multimodal action contributes to both its therapeutic effects and its well-documented side-effect profile, which includes sedation, dry mouth, and constipation [4] [7].
The diagram below visualizes the primary molecular targets and subsequent neurochemical effects shared by both drugs, as well as their distinct secondary pathways.
For drug development professionals, the core distinction lies in the specificity and ancillary properties of these compounds:
The table below summarizes the findings from two independent double-blind clinical trials that directly compared citalopram and maprotiline in depressed patients [1] [2].
| Aspect | Citalopram (SSRI) | Maprotiline (NRI/Tetracyclic) |
|---|---|---|
| Mechanism of Action | Highly selective serotonin (5-HT) reuptake inhibitor [1] | Selective noradrenaline (NA) reuptake inhibitor [1] |
| Overall Efficacy | No significant difference from maprotiline; approximately 50% response rate in severely ill patients [1]. Similar significant reduction in MADRS scores [2]. | No significant difference from citalopram [1] [2]. |
| Common Side Effects | Increased sweating, drowsiness, restlessness, headache, nausea [1] [2]. | Anticholinergic symptoms: dry mouth, constipation [1] [2]. Also hypotension, somnolence, tremor [2]. |
| Key Differentiators | Side effects were mostly reported by non-responders. Serotonin concentration in blood was significantly reduced [1]. | Anticholinergic side effects were also reported by responders [1]. |
| Dosing in Trials | 40 mg or 60 mg as a single evening dose [2]. | 75 mg or 150 mg as a single evening dose [2]. |
Here are the methodologies used in the key studies cited:
The following diagram illustrates the distinct primary mechanisms of action of Citalopram and Maprotiline, which lead to their different side effect profiles.
The search results did not contain specific clinical data for This compound. This lack of information in the current search means I cannot provide a direct comparison of its efficacy and side effects with citalopram and maprotiline.
To find the information you need on indeloxazine, you could:
The table below compares the primary mechanisms of indeloxazine and typical monoamine uptake inhibitors, which lead to their differing anti-hypoxic effects.
| Feature | Indeloxazine Hydrochloride | Typical Monoamine Uptake Inhibitors |
|---|---|---|
| Monoamine Uptake Inhibition | Inhibits both serotonin (5-HT) and norepinephrine (NE) uptake [1] [2]. | Vary in selectivity (e.g., selective for 5-HT, NE, or dopamine) [1]. |
| Impact on Cerebral Energy Metabolism | Increases brain ATP and glucose levels; enhances cerebral glucose utilization in multiple brain regions [1]. | This mechanism is not reported for the typical inhibitors studied [1]. |
| Anti-hypoxic/Anti-ischemic Effect | Yes. Potently prolongs survival time in hypoxic mice [1] [3]. | Generally No. Selective 5-HT or NE uptake inhibitors showed no anti-hypoxic properties [1]. |
| Proposed Primary Anti-hypoxic Mechanism | Facilitation of cerebral energy metabolism, allowing brain cells to maintain function with less oxygen [1] [4]. | Relies on increasing synaptic monoamines, which was ineffective in the tested hypoxia models [1]. |
A key differentiator for indeloxazine is its direct action on the brain's energy systems. Research indicates it increases levels of ATP (the primary cellular energy currency) and glucose in the brain, while also enhancing the rate at which different brain regions use glucose [1]. This boost in energy production and efficiency is considered a major reason why it can protect brain function under low-oxygen conditions, a effect not seen with typical monoamine uptake inhibitors [1].
The following diagram illustrates the distinct pathways through which indeloxazine and typical monoamine uptake inhibitors exert their effects, leading to different outcomes in hypoxia.
Researchers used the following standardized tests to evaluate the efficacy of indeloxazine compared to other drugs [1] [3]:
The table below summarizes the performance of indeloxazine versus other compounds in the described models.
| Drug (Example) | Primary Action | Effect on Survival Time (Nitrogen Anoxia) | Effect on Gasping Duration (Decapitation Ischemia) |
|---|---|---|---|
| Indeloxazine HCl | 5-HT & NE uptake inhibitor; Cerebral metabolic enhancer | Prolonged [1] [3] | Prolonged [1] |
| Indeloxazine (+)-isomer | Serotonin uptake inhibitor | Prolonged (3-10 times more potent than the (-)-isomer) [1] | Prolonged [1] |
| Citalopram, Alaproclate | Selective Serotonin (5-HT) uptake inhibitor | No Effect [1] | Not Specified |
| Maprotiline, Viloxazine | Selective Norepinephrine (NE) uptake inhibitor | No Effect [1] [3] | Not Specified |
| Amantadine | Selective Dopamine uptake inhibitor | Shortened [1] | Not Specified |
| Amitriptyline | Tricyclic Antidepressant (with anticholinergic action) | Shortened [1] | Not Specified |
| Calcium Hopantenate | Cerebral Metabolic Enhancer | Prolonged [3] | Not Specified |
Supporting the behavioral data, biochemical analyses confirmed indeloxazine's unique mechanism. A single administration of indeloxazine in mice led to a significant increase in ATP and glucose levels in the brain without affecting lactate, indicating enhanced energy production [1]. Furthermore, studies in rats showed that indeloxazine elevated local cerebral glucose utilization across 10 different brain regions, including the frontal cortex, demonstrating its ability to boost the brain's fundamental energy consumption [1].
For researchers and drug development professionals, the data indicates that indeloxazine represents a distinct class of neuroprotective agent. Its efficacy in anti-hypoxic and anti-ischemic models stems from a dual mechanism that combines monoaminergic modulation with a direct enhancement of cerebral energy metabolism. This contrasts with typical monoamine uptake inhibitors, whose action is confined to the former and proved ineffective in the same models [1]. The failure of selective uptake inhibitors and the success of indeloxazine and another metabolic enhancer (calcium hopantenate) suggest that targeting cerebral energy metabolism is a critical pathway for developing therapies against oxygen deprivation-related brain damage.
The table below compares the primary mechanisms by which indeloxazine and other cerebral activators influence acetylcholine (ACh) release, based on animal studies.
| Compound | Primary Mechanism for Enhancing Acetylcholine (ACh) Release | Key Supporting Experimental Findings |
|---|
| Indeloxazine | Serotonin (5-HT) release and 5-HT4 receptor activation, leading to enhanced ACh release in the forebrain [1]. | • Enhanced passive learned behavior in rats and ameliorated cerebral ischemia-induced learning disturbances in gerbils [2]. • Facilitation of ACh release in rat frontal cortex was blocked by a 5-HT4 receptor antagonist, but not by a 5-HT3 antagonist [1]. | | Bifemelane | Effects not directly linked to the serotonergic system; tended to correct ischemia-induced changes in dopaminergic and serotonergic systems [3]. | • Showed a tendency to correct abnormal dopamine and serotonin turnover in the brains of ischemic gerbils [3]. • No significant effect on certain learned behaviors or monoaminergic functions (e.g., reserpine-induced hypothermia, PGO waves) that were affected by indeloxazine [2]. | | Idebenone | Primary mechanism for ACh modulation not specified in search results; general cerebral metabolic enhancement [2]. | • Did not significantly affect the central monoaminergic systems in the same studies where indeloxazine showed effects [2]. • Did not correct abnormal dopamine and serotonin turnover in ischemic gerbil brains, unlike bifemelane [3]. |
The following diagram illustrates the unique, receptor-mediated indirect pathway through which indeloxazine enhances acetylcholine release, contrasting it with a direct cholinergic approach.
This diagram highlights that indeloxazine does not directly target cholinergic neurons or enzymes. Instead, it increases serotonin release, which then stimulates postsynaptic 5-HT₄ receptors. The activation of these specific serotonin receptors is what ultimately triggers the enhanced release of acetylcholine [1]. This indirect, receptor-mediated mechanism differs from direct approaches like Acetylcholinesterase (AChE) inhibitors, which work by preventing the breakdown of ACh already in the synapse [5].
The experimental data indicates that indeloxazine's ability to enhance acetylcholine release is primarily mediated through its action as a serotonin releasing agent and subsequent 5-HT4 receptor activation. This provides a clear mechanistic distinction from other cerebral activators like idebenone and bifemelane, which either lack this specific serotonergic link or correct neurotransmitter imbalances through a different profile.
This indirect mechanism suggests a potentially different therapeutic profile for modulating cholinergic function, which is a key target for conditions involving cognitive impairment.
The Forced Swim Test is a standard preclinical behavioral procedure used to screen compounds for potential antidepressant activity and to evaluate depressive-like states in animal models [1].
The core principle involves placing a rodent (rat or mouse) in an inescapable tank filled with water. After initial vigorous activity, the animal typically adopts an immobile posture, interpreted as "behavioral despair" or a passive stress-coping strategy [2] [3]. Antidepressant treatments typically increase active escape-directed behaviors (swimming and climbing) and reduce immobility time [2].
Here is the standard experimental workflow for the mouse Forced Swim Test, based on a detailed protocol [4]:
Key Methodological Considerations:
The modified FST can help differentiate between major classes of antidepressants based on the profile of active behaviors, as summarized below:
| Antidepressant Class | Mechanism of Action | Characteristic Behavioral Profile in FST | Example Compounds |
|---|---|---|---|
| Serotonergic (SSRIs) | Selective Serotonin Reuptake Inhibition | ↑ Swimming | Fluoxetine, Fluvoxamine, Paroxetine [2] [3] |
| Noradrenergic (TCAs, NRIs) | Norepinephrine Reuptake Inhibition | ↑ Climbing | Desipramine, Amitriptyline [2] [3] |
| Dual-Action (SNRIs) | Serotonin & Norepinephrine Reuptake Inhibition | ↑ Swimming & ↑ Climbing | Venlafaxine [3] |
This differentiation is possible because increasing synaptic serotonin preferentially enhances swimming behavior, while increasing norepinephrine preferentially increases climbing behavior [2].
When interpreting FST data, especially for drug validation, several critical factors must be considered:
The table below synthesizes experimental data from animal studies, highlighting the distinct profile of indeloxazine hydrochloride.
| Compound | Effects on Learned Behavior | Effects on Central Monoaminergic Systems | Effects on Brain Energy/Glucose Metabolism | Protection Against Anoxia |
|---|---|---|---|---|
| This compound | Enhanced passive avoidance learning in rats; ameliorated cerebral ischemia-induced learning disturbances in gerbils [1] [2]. | Reduced reserpine-induced hypothermia in mice, PGO waves in cats, and caudate spindle activity [1]. Facilitated central monoaminergic systems [1]. | Slight increase in ATP and total adenine nucleotides; improved glucose metabolism in 4-vessel occlusion rat model [3]. | Prolonged survival time in mice [1]. |
| Piracetam | No significant effect on the learned behaviors tested [1]. | No significant effect on the central monoaminergic functions tested [1]. | Information not available in the search results. | Prolonged survival time in mice [1]. |
| Calcium Hopantenate | No significant effect on learning acquisition [2]. | No significant effect on the central monoaminergic functions tested [1]. | Information not available in the search results. | Prolonged survival time in mice [1]. |
| Idebenone | No significant effect on the learned behaviors tested [1]. | No significant effect on the central monoaminergic functions tested [1]. | Information not available in the search results. | Prolonged survival time in mice [1]. |
| Bifemelane | No significant effect on the learned behaviors tested [1]. | Antagonized reserpine-induced hypothermia; no other significant effects reported [1]. | Information not available in the search results. | Prolonged survival time in mice [1]. |
| Dihydroergotoxine | Improved disturbances of consciousness and EEG in animal models [2]. | Information not available in the search results. | Information not available in the search results. | Information not available in the search results. |
The broader pharmacological profile of indeloxazine is attributed to its dual mechanisms. While many cerebral metabolic enhancers share the ability to protect against anoxic conditions, indeloxazine uniquely facilitates both brain metabolism and central monoaminergic neurotransmission [1]. Its effects on learning and memory are linked to this combined action.
The following diagram illustrates the key pathways and effects identified in the research, and how they were experimentally assessed.
For researchers looking to replicate or understand the foundational studies, here are the key methodologies cited in the search results.
Later research on AS1069562, the (+)-isomer of indeloxazine, revealed potential beyond cerebrovascular disease. This compound:
The following table outlines the core experimental protocols that have been used to establish indeloxazine's pharmacological profile.
| Method | Key Experimental Findings | Implication for Indeloxazine |
|---|
| In Vitro Binding & Uptake Assays [1] [2] | • Binding Affinity: Showed high affinity for SERT ((K_i): 22.1 nM) and NET ((K_i): 18.9 nM) in rat cortical membranes. [1] • Uptake Inhibition: Inhibited reuptake of [³H]serotonin and [³H]norepinephrine in cellular assays. [2] | Directly demonstrates potent and balanced dual inhibition of serotonin and norepinephrine transporters. | | In Vivo Microdialysis [1] | • Increased Extracellular Levels: Intraperitoneal administration (3 and 10 mg/kg) dose-dependently increased extracellular 5-HT and NE in the frontal cortex of freely moving rats. [1] | Confirms that reuptake inhibition by indeloxazine translates to increased neurotransmitter availability in the brain. | | Ex Vivo Neurochemical Analysis [2] | • Altered Metabolite Ratios: Increased the turnover of 5-HT and NE in the spinal cord, as shown by changes in metabolite-to-parent ratios (5-HIAA/5-HT and MHPG/NE). [2] | Suggests that the drug enhances the functional activity of serotonergic and noradrenergic systems. |
It is crucial to distinguish between reuptake inhibitors and releasing agents, as they have fundamentally different mechanisms of action.
Serotonin and Norepinephrine Reuptake Inhibitor (SNRI): This class of drugs, which includes duloxetine, blocks the transporter proteins (SERT/NET) responsible for removing serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron. This indirectly increases neurotransmitter levels in the synapse. [3] [4] The experimental data for indeloxazine consistently aligns with this SNRI profile. [1] [2]
Serotonin Releasing Agent (SRA): This class, which includes fenfluramine, acts as a substrate for the transporter proteins. They are taken up into the presynaptic neuron and force the reverse transport of neurotransmitters out of synaptic vesicles and into the synapse, causing a direct and often massive release. [5] [6] The available evidence does not support this mechanism for indeloxazine.
The diagram below illustrates this key mechanistic difference.
The primary methodology for validating a drug's reuptake inhibitor profile involves a combination of in vitro and in vivo techniques, as applied to indeloxazine. The following chart outlines this established workflow.
The existing body of research on indeloxazine's mechanism, while consistent, relies on studies that are now several decades old [1] [7]. The most recent research focuses on its positive isomer, AS1069562, which is also characterized as an SNRI. [3] [2]
For the most current methodologies in this field, researchers are now employing advanced techniques like machine learning-based QSAR models to predict the activity of new compounds at serotonin and norepinephrine transporters. [8]